n-Butyl pentafluoropropionate
Overview
Description
n-Butyl pentafluoropropionate: is a chemical compound with the molecular formula C7H9F5O2 and a molecular weight of 220.14 g/mol . It is also known by its IUPAC name, butyl 2,2,3,3,3-pentafluoropropanoate . This compound is characterized by the presence of a butyl group attached to a pentafluoropropionate moiety, making it a fluorinated ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: n-Butyl pentafluoropropionate can be synthesized through the esterification of pentafluoropropionic acid with n-butanol . The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: n-Butyl pentafluoropropionate undergoes various chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Hydrolysis: Pentafluoropropionic acid and n-butanol.
Reduction: Corresponding alcohol.
Substitution: Substituted products depending on the nucleophile used.
Scientific Research Applications
n-Butyl pentafluoropropionate has a wide range of applications in scientific research, including:
Chemistry:
- Used as a reagent in organic synthesis for the introduction of the pentafluoropropionate moiety into target molecules .
- Employed in the development of fluorinated compounds with unique chemical properties .
Biology:
- Utilized in biochemical studies to investigate the effects of fluorinated esters on biological systems .
Medicine:
- Potential applications in drug development due to its unique chemical properties and ability to modify pharmacokinetic profiles of drug candidates .
Industry:
Mechanism of Action
The mechanism of action of n-butyl pentafluoropropionate involves its interaction with molecular targets through its ester and fluorinated moieties. The ester group can undergo hydrolysis, releasing pentafluoropropionic acid and n-butanol, which can further interact with biological systems. The fluorinated moiety imparts unique properties such as increased lipophilicity and metabolic stability, which can influence the compound’s behavior in biological and chemical systems .
Comparison with Similar Compounds
- Methyl pentafluoropropionate
- Ethyl pentafluoropropionate
- Propyl pentafluoropropionate
Comparison: n-Butyl pentafluoropropionate is unique among its analogs due to the presence of the butyl group, which imparts different physical and chemical properties compared to shorter alkyl chain analogs. The butyl group increases the compound’s lipophilicity and may affect its reactivity and interaction with other molecules .
Properties
IUPAC Name |
butyl 2,2,3,3,3-pentafluoropropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F5O2/c1-2-3-4-14-5(13)6(8,9)7(10,11)12/h2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTTZBRMOIAYKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(C(F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501045313 | |
Record name | Butyl perfluoropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501045313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
680-28-4 | |
Record name | Butyl perfluoropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501045313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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